![molecular formula C24H24N2OS B4414778 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine](/img/structure/B4414778.png)
1-[2-(benzylthio)benzoyl]-4-phenylpiperazine
Overview
Description
1-[2-(benzylthio)benzoyl]-4-phenylpiperazine, also known as BZP, is a chemical compound that belongs to the piperazine family. It is a synthetic drug that has been used for recreational purposes due to its stimulant effects. However, BZP has also shown potential in scientific research applications, particularly in the field of neuroscience.
Mechanism of Action
1-[2-(benzylthio)benzoyl]-4-phenylpiperazine acts as a dopamine and serotonin releaser, meaning that it increases the release of these neurotransmitters in the brain. This effect is achieved through the inhibition of the reuptake of dopamine and serotonin by their respective transporters. 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine also acts as a monoamine oxidase inhibitor (MAOI), which increases the levels of dopamine and serotonin in the brain.
Biochemical and Physiological Effects:
1-[2-(benzylthio)benzoyl]-4-phenylpiperazine has been shown to increase heart rate, blood pressure, and body temperature in humans. It also causes the release of glucose and fatty acids into the bloodstream. These effects are thought to be due to the stimulation of the sympathetic nervous system. 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine has also been shown to increase the levels of cortisol, a stress hormone, in the blood.
Advantages and Limitations for Lab Experiments
1-[2-(benzylthio)benzoyl]-4-phenylpiperazine has advantages and limitations for use in lab experiments. Its ability to increase dopamine and serotonin release makes it a useful tool for studying the role of these neurotransmitters in the brain. However, its stimulant effects can also make it difficult to interpret the results of experiments, as it may be difficult to distinguish between the effects of 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine and the effects of other stimuli.
Future Directions
There are several future directions for research on 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine. One area of interest is the development of 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine analogs that have improved therapeutic potential for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine use, particularly in humans. Finally, the role of 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine in the regulation of other neurotransmitters, such as norepinephrine and acetylcholine, could also be an area of future research.
Conclusion:
In conclusion, 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine, or 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine, is a synthetic drug that has potential in scientific research applications. Its ability to increase dopamine and serotonin release makes it a useful tool for studying the role of these neurotransmitters in the brain. However, its stimulant effects also make it difficult to interpret the results of experiments. Future research on 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine could lead to the development of new treatments for neurological disorders and a better understanding of the role of neurotransmitters in the brain.
Scientific Research Applications
1-[2-(benzylthio)benzoyl]-4-phenylpiperazine has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine has been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward. This effect of 1-[2-(benzylthio)benzoyl]-4-phenylpiperazine has been studied in animal models of Parkinson's disease, where it has been shown to improve motor function.
properties
IUPAC Name |
(2-benzylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2OS/c27-24(26-17-15-25(16-18-26)21-11-5-2-6-12-21)22-13-7-8-14-23(22)28-19-20-9-3-1-4-10-20/h1-14H,15-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFVZWBXZREWHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3SCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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